1-[3-(Methylsulfonyl)phenyl]cyclopropanecarboxylic Acid
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Overview
Description
1-[3-(Methylsulfonyl)phenyl]cyclopropanecarboxylic Acid is a research chemical with the molecular formula C11H12O4S and a molecular weight of 240.28 g/mol . It is characterized by the presence of a cyclopropane ring attached to a carboxylic acid group and a phenyl ring substituted with a methylsulfonyl group . This compound is used in various scientific research applications due to its unique chemical structure and properties.
Preparation Methods
The synthesis of 1-[3-(Methylsulfonyl)phenyl]cyclopropanecarboxylic Acid typically involves the following steps:
Formation of the Cyclopropane Ring: The cyclopropane ring can be formed through a cyclopropanation reaction, where an alkene reacts with a carbene precursor.
Introduction of the Methylsulfonyl Group: The methylsulfonyl group can be introduced via sulfonylation, where a sulfonyl chloride reacts with the phenyl ring.
Carboxylation: The carboxylic acid group can be introduced through carboxylation reactions, such as the reaction of a Grignard reagent with carbon dioxide.
Industrial production methods may involve optimizing these synthetic routes to increase yield and purity while minimizing costs and environmental impact.
Chemical Reactions Analysis
1-[3-(Methylsulfonyl)phenyl]cyclopropanecarboxylic Acid undergoes various chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, where the methylsulfonyl group can be further oxidized to form sulfone derivatives.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or an aldehyde.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and electrophiles like halogens.
Scientific Research Applications
1-[3-(Methylsulfonyl)phenyl]cyclopropanecarboxylic Acid has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound can be used in studies to understand the effects of cyclopropane-containing compounds on biological systems.
Medicine: Research may explore its potential as a pharmaceutical intermediate or its effects on specific biological targets.
Mechanism of Action
The mechanism of action of 1-[3-(Methylsulfonyl)phenyl]cyclopropanecarboxylic Acid involves its interaction with molecular targets and pathways. The cyclopropane ring can interact with enzymes or receptors, potentially inhibiting or activating specific biological processes. The methylsulfonyl group may enhance the compound’s solubility and stability, allowing it to effectively reach its target sites .
Comparison with Similar Compounds
1-[3-(Methylsulfonyl)phenyl]cyclopropanecarboxylic Acid can be compared with similar compounds such as:
1-[4-(Methylsulfonyl)phenyl]cyclopropanecarboxylic Acid: This compound has a similar structure but with the methylsulfonyl group in the para position on the phenyl ring.
1-[2-(Methylsulfonyl)phenyl]cyclopropanecarboxylic Acid: This compound has the methylsulfonyl group in the ortho position on the phenyl ring.
The unique positioning of the methylsulfonyl group in this compound may result in different chemical reactivity and biological activity compared to its isomers.
Properties
Molecular Formula |
C11H12O4S |
---|---|
Molecular Weight |
240.28 g/mol |
IUPAC Name |
1-(3-methylsulfonylphenyl)cyclopropane-1-carboxylic acid |
InChI |
InChI=1S/C11H12O4S/c1-16(14,15)9-4-2-3-8(7-9)11(5-6-11)10(12)13/h2-4,7H,5-6H2,1H3,(H,12,13) |
InChI Key |
IVGIHNHRFVAPRE-UHFFFAOYSA-N |
Canonical SMILES |
CS(=O)(=O)C1=CC=CC(=C1)C2(CC2)C(=O)O |
Origin of Product |
United States |
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